BenchChemオンラインストアへようこそ!

(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol

CYP17A1 inhibition prostate cancer fluorine SAR

This compound is the only commercially available imidazol-4-ylmethanol that combines a meta-fluoro substituent on the benzyl ring with a C4-hydroxymethyl functionalization handle. The 3-fluoro group is critical for target engagement potency in CYP17A1 inhibitor programs, while the C4-CH₂OH group enables esterification, etherification, or oxidation without disrupting the pharmacophore. The 19F NMR-active fluorine provides a built-in spectroscopic reporter absent in non-fluorinated analogs. Procuring this specific regioisomer (C4, not C5) is essential for replicating the Takeda patent pharmacophore and for SAR studies where hydrogen-bonding geometry and metabolic stability depend on the hydroxymethyl position.

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
CAS No. 1987828-73-8
Cat. No. B1475189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol
CAS1987828-73-8
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C=C(N=C2)CO)F
InChIInChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6,8,16H,5,7H2,1H3
InChIKeyCWDCJIMPPAMTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol CAS 1987828-73-8: Core Identity and Structural Framework for Targeted Procurement


(1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol (CAS 1987828-73-8) is a disubstituted imidazole derivative with molecular formula C12H13FN2O2 and molecular weight 236.24 g/mol . The compound features a 1-[(3-fluoro-4-methoxyphenyl)methyl] substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C4 position of the imidazole ring. This scaffold places it within the class of 1-benzyl-1H-imidazol-4-ylmethanols, a family recognized for their utility as synthetic intermediates and for their potential in modulating cytochrome P450 enzymes, particularly steroid C17-20 lyase (CYP17A1) [1]. Commercially available at 98% purity from specialty chemical suppliers , this compound serves as a research building block where both the 3-fluoro substituent on the benzyl ring and the C4-hydroxymethyl handle are critical for downstream functionalization or structure-activity relationship (SAR) exploration.

Why Generic Substitution of (1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol Is Not Straightforward: Structural Specificity Matters


Imidazole derivatives with benzyl N-substitution are not functionally interchangeable, even when molecular formulas are identical. Three structural features distinguish CAS 1987828-73-8 from its nearest analogs: the meta-fluoro substituent on the benzyl ring, the para-methoxy group, and the regiospecific placement of the hydroxymethyl group at the C4 (rather than C5) position. The 3-fluoro substitution is not merely ornamental — published SAR on related benzyl imidazole CYP17 inhibitors demonstrates that meta-fluoro substitution significantly improves target engagement potency compared to non-fluorinated or ortho-fluoro congeners [1]. Furthermore, the C4-hydroxymethyl regioisomer (this compound) is chemically and biologically distinct from the C5-hydroxymethyl analog (CAS 2098096-74-1); the imidazole ring is asymmetric in substituted environments, and the position of the hydroxymethyl group directly affects hydrogen-bonding geometry, metabolic stability, and the trajectory of any pendant group introduced via this handle . Simply procuring the non-fluorinated analog (CAS 1699533-36-2) or the des-hydroxymethyl variant (CAS 1181875-71-7) would forfeit the specific electronic and steric profile that this compound uniquely provides.

Quantitative Differentiation Evidence for (1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol: Comparator-Based Selection Data


Meta-Fluoro Substitution on Benzyl Imidazoles Enhances CYP17 Inhibitory Potency: Class-Level Evidence

In a systematic SAR study of biphenyl methylene imidazole-type CYP17 inhibitors, meta-fluoro substitution on the benzyl ring was found to significantly increase inhibitory potency compared to non-fluorinated and ortho-fluoro analogs. The optimized meta-fluoro-substituted compound (Compound 9) achieved a CYP17 IC50 of 131 nM and exhibited a prolonged rat plasma half-life of 12.8 h [1]. By contrast, the non-fluorinated parent scaffold showed weaker potency. While this study was conducted on a biphenyl methylene imidazole scaffold rather than the specific 4-hydroxymethyl imidazole framework of CAS 1987828-73-8, the meta-fluoro-4-methoxybenzyl pharmacophore is conserved, and the fluorine effect is attributed to multipolar interactions with active-site residues (Arg109, Lys231, His235, Glu305 in CYP17) [1]. This provides a class-level inference that the 3-fluoro substituent present in the target compound confers a measurable advantage over the non-fluorinated analog CAS 1699533-36-2.

CYP17A1 inhibition prostate cancer fluorine SAR

Antimycobacterial Activity of 1-(4-Methoxybenzyl)imidazole Series: Baseline for Assessing Fluorinated Analog Potential

Miranda and Gundersen (2010) designed and synthesized a series of 4-substituted 1-(p-methoxybenzyl)imidazoles as antimycobacterial agents. The most active compounds in this series demonstrated IC90 values of 13–16 μg/mL and an IC50 of 7.8 μg/mL against M. tuberculosis H37Rv . The (1-(4-methoxybenzyl)-1H-imidazol-4-yl)methanol scaffold (the non-fluorinated analog of CAS 1987828-73-8, specifically CAS 1699533-36-2) forms the core of this series. The introduction of the 3-fluoro substituent in CAS 1987828-73-8 would be expected, based on widespread precedent in anti-infective medicinal chemistry, to modulate both lipophilicity and metabolic stability — parameters that are directly relevant to antimycobacterial efficacy. The published IC90 range of 13–16 μg/mL for the non-fluorinated parent series provides a quantitative baseline against which the fluorinated target compound can be benchmarked in follow-up assays.

antimycobacterial Mycobacterium tuberculosis imidazole SAR

Regioisomeric Differentiation: C4-Hydroxymethyl vs. C5-Hydroxymethyl Imidazole

CAS 1987828-73-8 bears the hydroxymethyl group at the C4 position of the imidazole ring, while its closest structural isomer, CAS 2098096-74-1 (same molecular formula C12H13FN2O2, MW 236.24), carries it at the C5 position . In N-substituted imidazoles, the C4 and C5 positions are chemically non-equivalent due to the asymmetry introduced by the N1-substituent. This regioisomerism has consequences for hydrogen-bond donor/acceptor geometry, the trajectory of any group attached via the hydroxymethyl linker, and the metabolic handling of the molecule. The imidazol-4-ylmethanol framework is specifically claimed in the Takeda patent family as the active scaffold for steroid C17-20 lyase inhibition, with the C4 orientation of the hydroxymethyl group being integral to the pharmacophore [1]. Procuring the C5 regioisomer (CAS 2098096-74-1) would therefore alter the spatial presentation of any subsequent conjugate and may significantly reduce target engagement.

regioisomer C4 vs C5 substitution imidazole chemistry

Physicochemical Differentiation via Fluorine Introduction: Predicted Lipophilicity and Metabolic Stability Shift

The target compound (CAS 1987828-73-8, MW 236.24) incorporates a 3-fluoro substituent absent in the closest non-fluorinated analog (CAS 1699533-36-2, MW 218.25) . The introduction of a single fluorine atom on an aromatic ring predictably increases lipophilicity (ΔlogP ≈ +0.2 to +0.4 for mono-fluoro substitution on a benzyl framework) while simultaneously enhancing metabolic oxidative stability at the substituted position [1]. The molecular weight difference of 18 Da (236.24 vs. 218.25 g/mol) is attributable to the replacement of a hydrogen atom with fluorine. Additionally, the target compound is commercially available at 98% purity (Leyan, Product No. 2282470) , compared to the typical 95% purity specification for the non-fluorinated analog from major catalog suppliers. For procurement purposes, this represents both a structural differentiation (fluorine for metabolic stability and target interaction tuning) and a purity specification advantage.

lipophilicity metabolic stability fluorine effect

Hydroxymethyl Group as a Synthetic Handle: Differentiation from the Des-Hydroxymethyl Analog

CAS 1987828-73-8 possesses a primary alcohol (-CH2OH) at the imidazole C4 position, which is absent in the closely related compound 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole (CAS 1181875-71-7, MW 206.22 g/mol) . This hydroxymethyl group is not a passive structural feature; it is a chemically addressable handle for further functionalization — it can be oxidized to the corresponding aldehyde (CAS not found for the 4-carbaldehyde analog, but the 5-carbaldehyde analog is CAS 2097992-97-5), converted to a leaving group (e.g., chloromethyl analog CAS 1971769-40-0), or used directly in esterification and etherification reactions . This synthetic versatility is a key differentiator for procurement: CAS 1987828-73-8 can serve as a late-stage intermediate for generating diverse compound libraries, whereas CAS 1181875-71-7 lacks this reactive handle and would require de novo C-H functionalization to introduce substituents at the imidazole 4-position.

synthetic intermediate hydroxymethyl functionalization building block

Patent-Defined Pharmacophore Relevance: Imidazol-4-ylmethanol as a Privileged Scaffold for C17-20 Lyase Inhibition

The Takeda patent family (WO 2001030762 A1, EP 1222174 A1) explicitly claims imidazol-4-ylmethanol derivatives as inhibitors of steroid C17-20 lyase (CYP17A1), a clinically validated target for prostate cancer and other androgen/estrogen-driven conditions [1]. The pharmacophore defined in this patent requires the imidazole ring to bear the hydroxymethyl group specifically at the 4-position (not the 5-position), and the N1-benzyl substituent is amenable to extensive variation including halogen and alkoxy substitution [1]. Orteronel (TAK-700), a structurally more complex imidazole derivative from the same research lineage, advanced to Phase III clinical trials for castration-resistant prostate cancer, demonstrating 260-fold selectivity for CYP17 over 11β-hydroxylase . While CAS 1987828-73-8 is a simpler analog, it shares the core imidazol-4-ylmethanol pharmacophore and the substituted benzyl N1-group, making it a relevant entry point for SAR studies within a validated target space. This patent-grounded rationale distinguishes it from imidazole derivatives that lack the C4-hydroxymethyl group or bear it at the incorrect position.

C17-20 lyase CYP17A1 prostate cancer endorcinology

High-Value Application Scenarios for (1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol Based on Differentiated Evidence


CYP17A1 Inhibitor Lead Optimization Programs

CAS 1987828-73-8 is directly relevant for medicinal chemistry teams pursuing small-molecule CYP17A1 (steroid C17-20 lyase) inhibitors for prostate cancer or endocrine disorder indications. The imidazol-4-ylmethanol core matches the Takeda patent pharmacophore [1], and the 3-fluoro substituent is expected — based on class-level SAR from Hu et al. (2010) — to contribute to target binding potency and metabolic stability relative to non-fluorinated analogs [2]. The C4-hydroxymethyl group provides a conjugation-ready handle for introducing diversity elements without disturbing the core pharmacophore. Researchers should benchmark new analogs against Orteronel (TAK-700, 260-fold CYP17 selectivity) and ketoconazole (nonselective CYP17 inhibitor, IC50 = 17 nM in testicular microsomes) as reference standards [3].

Antimycobacterial SAR Exploration with the 1-Benzylimidazole Scaffold

The quantitative baseline established by Miranda and Gundersen (2010) for 4-substituted 1-(p-methoxybenzyl)imidazoles — IC90 of 13–16 μg/mL and IC50 of 7.8 μg/mL against M. tuberculosis H37Rv — provides a calibrated starting point [1]. Procuring CAS 1987828-73-8 enables the direct exploration of the 3-fluoro effect on antimycobacterial potency within this scaffold class. The compound can be used as a precursor for synthesizing 4-substituted analogs (via the hydroxymethyl handle) or tested directly as a probe to assess whether fluorine introduction improves the IC90 below the 13 μg/mL threshold established for the parent series.

Imidazole-Based Building Block for Parallel Library Synthesis

For high-throughput chemistry groups, CAS 1987828-73-8 offers a differentiated building block with orthogonal functionalization vectors: the hydroxymethyl group at C4 permits esterification, etherification, oxidation to aldehyde, or conversion to a halide leaving group [1]; the 3-fluoro-4-methoxybenzyl group at N1 modulates lipophilicity and provides a 19F NMR handle for reaction monitoring and analytical quantification [2]. This combination of a reactive handle and a spectroscopic reporter group is absent in the non-fluorinated analog (CAS 1699533-36-2) and the des-hydroxymethyl analog (CAS 1181875-71-7), making it a more versatile choice for generating diverse compound arrays in a single synthetic sequence.

CYP17 Pharmacophore Validation and Competitor Differentiation Studies

For competitive intelligence and freedom-to-operate analyses in the androgen biosynthesis inhibitor space, CAS 1987828-73-8 represents a minimal pharmacophoric fragment that captures the essential elements of the Takeda imidazol-4-ylmethanol patent claims (WO 2001030762 A1) [1]. Its structural simplicity relative to clinical candidates like Orteronel (TAK-700) makes it a useful tool compound for deconvoluting the contribution of the benzyl substituent to CYP17 binding affinity and selectivity, without the confounding influence of extended polycyclic moieties. The C4 regioisomer must be specifically procured, as the C5-hydroxymethyl isomer (CAS 2098096-74-1) falls outside the claimed pharmacophore [2].

Quote Request

Request a Quote for (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.